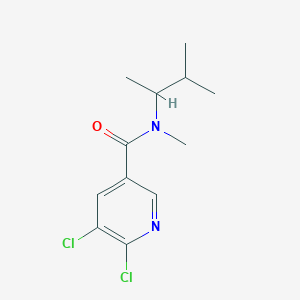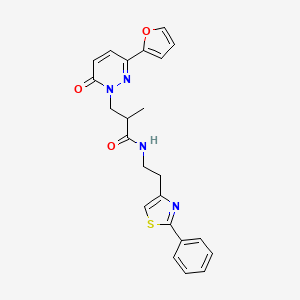
N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient. Nicotinamide and its derivatives are of significant interest due to their biological importance and potential therapeutic applications.
Synthesis Analysis
The synthesis of nicotinamide derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported through the reaction of nicotinamide with ethylene oxide under mild conditions to yield N1-(2-hydroxyethyl)nicotinamide . Another approach involves the reaction of N-1-naphthyl-3-oxobutanamide with different reagents to yield various nicotinamide derivatives, which can further react to form more complex heterocyclic structures . A general synthesis method for nicotinamide derivatives, including the use of ammonia with specific reagents, has also been reported . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of the pyridine ring, which is essential for the biological activity of these compounds. The X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy are commonly used techniques to determine the detailed structure of such compounds . These techniques would be instrumental in analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including oxidation, methylation, and condensation with other reagents to form new compounds . The reactivity of the tertiary nitrogen group in nicotinamide is a key factor in these reactions . Understanding the chemical behavior of the compound would require detailed studies of its reactivity under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a tetramethylpiperidine 1-oxyl residue into nicotinamide derivatives has been shown to affect their properties . High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of nicotinamide and its metabolites, which is indicative of the compound's stability and metabolism . These properties are crucial for the potential therapeutic application of the compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Compounds like N-(2-hydroxy-2-(pyridin-2-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide are pivotal in synthetic chemistry for producing various novel compounds. For instance, the thermally-controlled chemoselective reduction of pyrrolo[3,4-b]pyridine-dione with sodium borohydride at different temperatures leads to the creation of new nicotinamide derivatives, showcasing the versatility of nicotinamide-based compounds in chemical synthesis (Goto, Saito, & Sato, 1987). Similarly, reactions involving ethylene oxide with nicotinamide under mild conditions yield chlorides and betaines of N1-(2-hydroxyethyl)nicotinamide, further exemplifying the chemical reactivity of nicotinamide derivatives (Windmueller, Ackerman, Bakerman, & Mickelsen, 1959).
Biological and Pharmacological Research
Nicotinamide derivatives are extensively studied for their biological activities. The enzymatic assay development for nicotinamide N-methyltransferase (NNMT) highlights the compound's role in physiological and pathological processes, including its potential link to various diseases (van Haren et al., 2016). The inhibition studies of NNMT provide insights into developing new therapeutic strategies against diseases where NNMT plays a critical role (Babault et al., 2018).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-pyridin-2-ylethyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-16(15-3-1-2-8-19-15)12-21-18(23)13-4-5-17(20-11-13)25-14-6-9-24-10-7-14/h1-5,8,11,14,16,22H,6-7,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIGIJCNQUJLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=C(C=C2)C(=O)NCC(C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2515323.png)
![2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2515324.png)


![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2515328.png)


![8-bromo-1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515336.png)
![(Z)-ethyl 2-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2515337.png)

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2515342.png)
